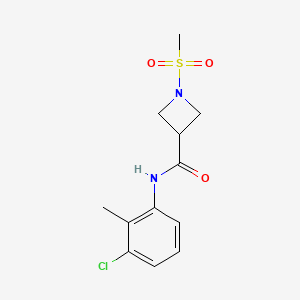

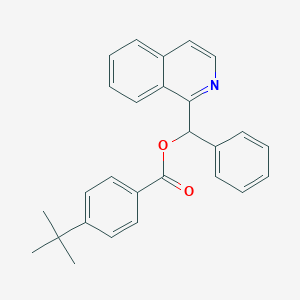

![molecular formula C12H10F3N3O2 B2629543 5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-40-4](/img/structure/B2629543.png)

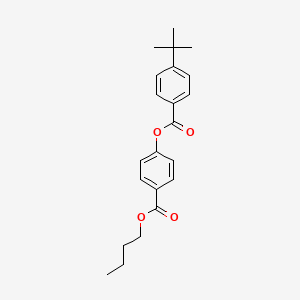

5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that has gained significant attention from researchers due to its unique properties. This compound is commonly known as TAK-659 and is used in various scientific studies for its potential therapeutic benefits. TAK-659 belongs to a class of compounds known as pyrazolones and has been found to have promising applications in the treatment of various diseases.

Applications De Recherche Scientifique

Structural Analysis and Tautomeric Forms

5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, a category to which the compound belongs, have been structurally analyzed. They exist predominantly as the (aryl1amino)methylene tautomer and exhibit intramolecular hydrogen bonding between the CO and exocyclic NH groups (Rockley & Summers, 1981).

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic analysis of a new heterocyclic system involving the compound's derivatives were studied. The synthesis involves reactions with hydroxylamine and further processing with trichloroacetyl isocyanate/potassium carbonate, leading to novel compounds. These compounds were characterized using single-crystal X-ray analysis and NMR spectroscopic investigations (Holzer et al., 2003).

Mass Spectral Fragmentation

A study on the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one, which closely relates to the compound , revealed the principal initial fragmentation routes and minor routes involving the loss of specific groups or rupture of the pyrazolone ring (Keats et al., 1982).

Reactivity Studies

The reactivity of derivatives of 5-methyl-4-[(propylsulfanyl)methyl]-2,4-dihydro-3H-pyrazol-3-one with peroxyl radicals was examined. This study showed inhibition of radical-chain peroxidation in various mediums, providing insights into the compound's reactive nature and potential applications in inhibiting peroxidation processes (Yakypova et al., 2021).

Solubility and Thermodynamic Studies

The solubility and thermodynamic properties of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in various solvents were studied, providing crucial data for optimizing purification processes. This study offers valuable insights into the solubility behavior and thermodynamic interactions of similar compounds (Xie et al., 2016).

Propriétés

IUPAC Name |

5-methyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2/c1-7-10(11(19)18-17-7)6-16-8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNPAPNLZUXZKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

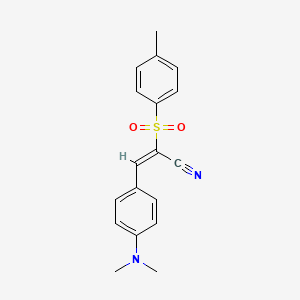

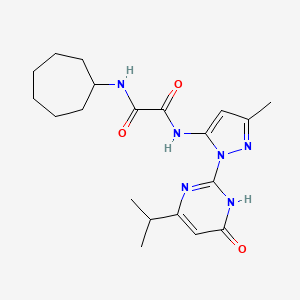

![4-[2-(2-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2629468.png)

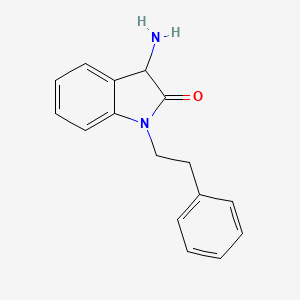

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2629474.png)

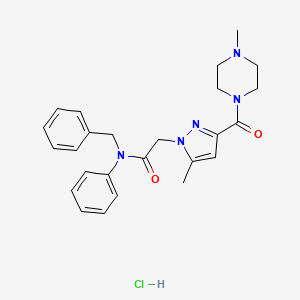

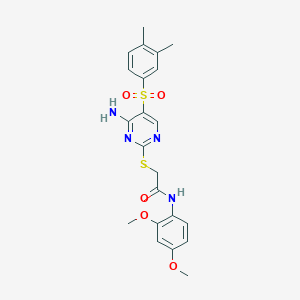

![N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2629476.png)